molecular formula C4H7Cl2NO B14547814 Carbamic chloride, (chloromethyl)ethyl- CAS No. 62179-52-6

Carbamic chloride, (chloromethyl)ethyl-

Cat. No.: B14547814
CAS No.: 62179-52-6
M. Wt: 156.01 g/mol
InChI Key: NYHTWFZRTZQTNZ-UHFFFAOYSA-N
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Description

Carbamic chloride, (chloromethyl)ethyl- is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the carbamic chloride structure. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, (chloromethyl)ethyl- can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with α-phenethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a toluene solution at low temperatures (5-10°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of carbamic chloride, (chloromethyl)ethyl- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, (chloromethyl)ethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates: Formed through substitution reactions with alcohols and amines.

    Ureas: Formed through reactions with amines.

Mechanism of Action

The mechanism of action of carbamic chloride, (chloromethyl)ethyl- involves its ability to react with nucleophiles, leading to the formation of carbamates and ureas. The molecular targets and pathways involved in these reactions include:

Comparison with Similar Compounds

Carbamic chloride, (chloromethyl)ethyl- can be compared with other similar compounds, such as:

    Ethyl Carbamate: Similar in structure but lacks the chloromethyl group.

    Methyl Carbamate: Contains a methyl group instead of an ethyl group.

    Phenyl Carbamate: Contains a phenyl group, making it more hydrophobic.

The uniqueness of carbamic chloride, (chloromethyl)ethyl- lies in its specific reactivity due to the presence of both chloromethyl and ethyl groups, which allows for a diverse range of chemical transformations and applications.

Properties

CAS No.

62179-52-6

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

N-(chloromethyl)-N-ethylcarbamoyl chloride

InChI

InChI=1S/C4H7Cl2NO/c1-2-7(3-5)4(6)8/h2-3H2,1H3

InChI Key

NYHTWFZRTZQTNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCl)C(=O)Cl

Origin of Product

United States

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